XEN907

Structural Biology Ion Channel Gating Cryo-EM

Select XEN907 for its unique mechanistic fingerprint—this spirooxindole small molecule induces an α- to π-helix transition in the NaV1.7 DIV-S6 inactivation gate, a conformational change not observed with TC-N1752 or NaV1.7-IN2. With sub-nanomolar potency (IC50 ~3 nM), clean selectivity against 63 off-targets at 10 µM, and well-characterized rat PK (F=13%, t½=2.6 h), it serves as an unparalleled cryo-EM probe for fast inactivation studies and a PK/PD benchmark for NaV1.7 drug discovery programs. Note CYP3A4 inhibition liability.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B1683601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXEN907
SynonymsXEN 907
XEN-907
XEN907
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5
InChIInChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3
InChIKeyPHMRUZIIERITEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XEN907: A Spirooxindole NaV1.7 Blocker with Structurally-Defined Mechanism for Pain Research


XEN907 is a synthetic, spirooxindole small molecule that acts as a potent pore blocker of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways [1]. It was developed through a scaffold rigidification strategy that resulted in a compound with sub-nanomolar to low nanomolar potency against human NaV1.7 in vitro [2]. Beyond its potency, the mechanism of action of XEN907 has been characterized at near-atomic resolution using cryo-electron microscopy (cryo-EM), which distinguishes it from other NaV1.7 blockers by a unique conformational change it induces in the channel's inactivation gate .

Why NaV1.7 Inhibitors Like XEN907 Are Not Interchangeable: A Matter of Mechanism and Selectivity


The voltage-gated sodium channel family (NaV) comprises multiple isoforms (e.g., NaV1.5 in the heart, NaV1.7 in the peripheral nervous system) with high sequence homology. In-class compounds targeting NaV1.7 cannot be generically substituted because they can exhibit significant differences in isoform selectivity, state-dependence (binding to the open, closed, or inactivated channel), binding site (pore vs. voltage-sensor domain), and off-target liabilities such as CYP enzyme inhibition [1]. These factors directly impact functional outcomes in complex biological systems and the safety profile of the molecule, making it crucial to select a compound based on its specific, empirically-determined profile rather than its nominal target alone [2].

XEN907: Quantitative Evidence for Differentiated Selection in Nav1.7 Research


XEN907 Induces a Unique α- to π-Helix Transition in the DIV-S6 Helix

XEN907's mechanism of action is structurally distinct from other pore blockers like TC-N1752 and NaV1.7-IN2. Cryo-EM structures reveal that XEN907 binding in the central cavity directly induces an α- to π-helix transition specifically in the DIV-S6 helix . This unique conformational change tightens the fast inactivation gate, providing a structural explanation for its state-dependent inhibition profile [1]. In contrast, TC-N1752 induces a similar π-helix transition in the DII-S6 helix, which closes the activation gate, while NaV1.7-IN2 acts as a pore blocker without causing any such conformational change .

Structural Biology Ion Channel Gating Cryo-EM

Comparative in vitro Potency of XEN907 and Clinical-Stage NaV1.7 Inhibitors

In a curated pharmacological database, XEN907 demonstrates potent inhibition of the human NaV1.7 channel with a pIC50 of 8.5 [1]. This translates to an IC50 of approximately 3 nM, a value corroborated by multiple vendor datasheets . This places XEN907 in a comparable potency range to other advanced NaV1.7 inhibitors, such as GNE-131 (pIC50 of 8.5) [1], and shows a clear, quantifiable difference in potency compared to the clinical candidate PF-05089771, which has a reported pIC50 range of 7.5 – 8.0 (IC50 approx. 11-32 nM) [1].

Pharmacology Pain Ion Channels

XEN907 Exhibits Broad In Vitro Selectivity but Is a Known CYP3A4 Inhibitor

XEN907 is reported to be highly specific for the NaV1.7 channel. In a panel of 63 receptors and transporters tested at a concentration of 10 µM, it showed no significant activity, indicating a clean off-target profile [1]. However, it is a known inhibitor of the cytochrome P450 enzyme CYP3A4 in recombinant human enzyme assays [2]. This dual profile—high selectivity against a broad panel of receptors but a specific liability on a key drug-metabolizing enzyme—is a critical piece of information that must be considered in experimental design, particularly for in vivo studies or when used in combination with other compounds.

ADME Drug-Drug Interactions Selectivity

Pharmacokinetic Profile of XEN907 in Rats: A Tool with Defined but Modest Bioavailability

In vivo pharmacokinetic analysis in rats defines the parameters for using XEN907 as an oral or intravenous tool compound. Following oral administration (10 mg/kg), XEN907 exhibits moderate bioavailability of 13%, a Cmax of 35 ng/mL, and an AUClast of 143 h•ng/mL . Intravenous administration (3 mg/kg) reveals a terminal elimination half-life (T0.5) of 2.6 ± 0.1 hours, a high plasma clearance rate of 9.4 ± 1.7 L/h/kg, and a large volume of distribution of 35.0 L/kg [1]. This profile indicates that while orally active, XEN907 has a short half-life and low systemic exposure, making it more suitable for acute dosing studies or as a benchmark for in vitro-in vivo correlation (IVIVC) models rather than for studies requiring sustained target engagement.

Pharmacokinetics In Vivo Pharmacology ADME

Defined Research Applications for XEN907 Based on Quantitative Evidence


Investigating the Structural Dynamics of NaV1.7 Inactivation

Use XEN907 as a molecular probe in structural biology (e.g., cryo-EM) and biophysical studies to investigate the mechanism of fast inactivation. Its unique ability to induce an α- to π-helix transition in the DIV-S6 helix makes it a superior tool compared to other pore blockers like TC-N1752 or NaV1.7-IN2, which induce different conformational changes or none at all . This allows for the specific interrogation of the inactivation gate's conformational landscape.

Acute In Vivo Proof-of-Concept Studies for NaV1.7-Mediated Pain

Employ XEN907 in acute rodent models of inflammatory or neuropathic pain where its short half-life (2.6 hours) and modest bioavailability (13%) are not significant limitations [1]. Its high potency (IC50 ~3 nM) and demonstrated selectivity against 63 other targets make it a suitable, clean tool compound for establishing target engagement and efficacy in short-duration paradigms [2].

In Vitro Studies Requiring High NaV1.7 Selectivity

Select XEN907 for in vitro electrophysiology or cell-based assays where a clean, potent, and selective NaV1.7 blockade is required without confounding off-target effects. Its high specificity at 10 µM against a panel of 63 receptors and transporters makes it an ideal candidate for isolating the role of NaV1.7 in cellular signaling pathways, provided the known CYP3A4 inhibition liability is not a confounding factor in the experimental setup [2].

In Vitro-In Vivo Correlation (IVIVC) and PK/PD Modeling

Utilize the well-defined in vitro potency (IC50 ~3 nM) and comprehensive rat pharmacokinetic parameters (F=13%, CL=9.4 L/h/kg) of XEN907 as a calibration tool for building and validating PK/PD models for NaV1.7 inhibitors [1]. Its data-rich profile makes it a valuable benchmark compound for comparing the properties of novel chemical entities during early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for XEN907

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.